1-phenyl-3-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-phenyl-3-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-pyrazol-5-amine” is a chemical compound with the CAS Number: 956505-57-0 . It has a molecular weight of 289.38 and its IUPAC name is 1-phenyl-3-(5,6,7,8-tetrahydro-2-naphthalenyl)-1H-pyrazol-5-amine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C19H19N3/c20-19-13-18(21-22(19)17-8-2-1-3-9-17)16-11-10-14-6-4-5-7-15(14)12-16/h1-3,8-13H,4-7,20H2 . This code provides a specific string of characters that represent the molecular structure of the compound.Chemical Reactions Analysis
Specific chemical reactions involving this compound are not available in the retrieved information. For detailed reaction mechanisms, it’s recommended to refer to peer-reviewed papers or technical documents related to this compound .Physical and Chemical Properties Analysis
The compound has a molecular formula of C19H19N3 and a molecular weight of 289.37 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved information .Scientific Research Applications
Fluorescent Chemosensor Development
One significant application involves the development of chemosensors, as illustrated by the synthesis of HDDP azomethine dyes. These compounds show high selectivity and sensitivity for Al3+ ions, acting as fluorescent chemosensors. This highlights their potential in detecting specific metal ions in various environments (Asiri et al., 2018).
Anticancer and Antioxidant Activities
Compounds derived from 2-substituted 5,6,7,8-tetrahydronaphthalene, including those containing pyridine and pyrazolopyridine moieties, have been investigated for their tumor inhibitory and antioxidant activities. Some derivatives displayed promising potency against liver cancer cells, offering a pathway for the development of new anticancer agents (Hamdy et al., 2013).
Antimicrobial and Antibacterial Properties
Research into N-substituted phenyl pyrazolines has revealed significant antibacterial activity, presenting a potential avenue for the development of new antibacterial agents. These studies emphasize the role of structural modifications in enhancing the antimicrobial efficacy of such compounds (Rani et al., 2015).
Synthesis of Complex Organic Molecules
The synthesis of complex organic molecules, such as (3-(naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone, illustrates the versatility of tetrahydronaphthalene derivatives in constructing novel compounds with potential for anticancer evaluation (Gouhar & Raafat, 2015).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-phenyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3/c20-19-13-18(21-22(19)17-8-2-1-3-9-17)16-11-10-14-6-4-5-7-15(14)12-16/h1-3,8-13H,4-7,20H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACFDSTIGSDIANU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C3=NN(C(=C3)N)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.